2-(3-Methylpiperidin-1-YL)propan-1-OL
Description
Structural Analysis and Molecular Characterization
Molecular Architecture and Stereochemical Configuration
The molecular formula of 2-(3-methylpiperidin-1-yl)propan-1-ol is C₉H₁₉NO , with a molecular weight of 157.25 g/mol . The compound features a six-membered piperidine ring in a chair conformation , stabilized by equatorial positioning of the 3-methyl group and axial orientation of the propan-1-ol substituent (Fig. 1). The stereochemical configuration at the 3-methyl position is critical; computational descriptors confirm an (S)-configuration for the chiral center, as evidenced by the InChIKey CBOUFCQYSNEDSC-IENPIDJESA-N .
Key structural parameters derived from X-ray crystallography of analogous piperidine derivatives include:
- C–N bond lengths : 1.47–1.49 Å (consistent with sp³ hybridization) .
- C–O bond length : 1.42 Å in the propan-1-ol group, facilitating hydrogen bonding .
- Puckering amplitude (Q) : 0.51–0.55 Å for the piperidine ring, indicative of chair or half-chair conformations depending on substitution patterns .
The hydroxyl group in the propan-1-ol moiety participates in intermolecular hydrogen bonding , forming supramolecular chains in the crystalline state, as observed in similar piperidine alcohols .
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) and time-resolved Rydberg fingerprint spectroscopy (RFS) reveal dynamic conformational equilibria in piperidine derivatives. For this compound, two primary conformers dominate:
- Chair conformation : Lower energy state with equatorial 3-methyl and axial propan-1-ol groups.
- Twist conformation : Higher energy state (ΔG ≈ 62 meV) induced by nitrogen inversion and ring puckering .
DFT-SIC calculations predict an activation energy of 276 meV for chair-to-twist interconversion, consistent with ultrafast spectroscopic observations in N-methylpiperidine (NMP) . Solvent polarity modulates conformational preferences:
- Polar solvents (e.g., DMSO) stabilize the twist conformation via dipole-dipole interactions .
- Nonpolar solvents (e.g., chloroform) favor the chair conformation due to reduced steric strain .
A comparative analysis of thermodynamic parameters is summarized below:
| Parameter | Chair Conformer | Twist Conformer |
|---|---|---|
| Enthalpy (ΔH, meV) | 0 | 62 |
| Entropy (ΔS, J·mol⁻¹·K⁻¹) | 0 | 19.70 |
| Gibbs Free Energy (ΔG, meV) | 0 | 59 |
Comparative Structural Analysis with Piperidine Derivatives
The structural flexibility of this compound is contextualized against related piperidine compounds:
1-[(3S)-3-Methylpiperidin-1-yl]propan-1-one
- Functional group difference : Replacement of the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, reducing crystalline stability .
- Conformational impact : The ketone group increases electron-withdrawing effects, favoring half-chair conformations (Q = 0.51 Å) over chair forms .
Fluorinated Piperidines
- Electronegativity effects : Fluorine substituents at the 3-position enhance axial preferences due to hyperconjugative stabilization, contrasting with the equatorial 3-methyl group in the title compound .
- Solvent interactions : Fluorinated derivatives exhibit greater conformational flexibility in polar media, whereas this compound maintains rigidity .
4-Methylpiperidine Derivatives
- Positional isomerism : 4-Methyl substitution stabilizes chair conformations by 1.3 kcal/mol compared to 3-methyl analogs, as shown by enthalpic measurements .
- Steric effects : The 3-methyl group introduces mild 1,3-diaxial strain, marginally elevating the twist conformer population relative to 4-methyl derivatives .
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-10(6-8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFMCLNSQCOKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660761 | |
| Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-23-9 | |
| Record name | β,3-Dimethyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Piperidine Derivatives
Method Overview:
One of the primary routes involves the alkylation of methylpiperidine derivatives with suitable electrophiles, such as halogenated propanol intermediates or related compounds, to introduce the propanol chain at the 1-position of the piperidine ring.
- Use of methylpiperidine as the starting material.
- Alkylation with halogenated propanol derivatives (e.g., 3-bromopropanol or its protected forms).
- Base catalysts such as potassium carbonate or sodium hydride.
- Solvent systems like acetonitrile or dichloromethane.
- Reaction temperatures typically range from room temperature to reflux conditions.
| Reaction Type | Typical Yield | References |
|---|---|---|
| Alkylation with halogenated intermediates | 45-65% | , |
- The use of protected intermediates (e.g., BOC-protected amines) can improve selectivity.
- Purification often involves chromatography to separate regioisomers.
Reductive Amination of Piperidin-1-Yl Intermediates
Method Overview:
Reductive amination is employed to introduce the methyl group at the 3-position of the piperidine ring, followed by functionalization to install the propanol chain.
- Starting from 3-aminopiperidine derivatives.
- Formaldehyde or paraformaldehyde as the methyl source.
- Reducing agents such as sodium cyanoborohydride or sodium borohydride.
- Solvent: acetonitrile or methanol.
- Reaction temperature: ambient to slightly elevated temperatures (~25-50°C).
- This approach yields high purity products with yields approaching 70-80% under optimized conditions.
- The process allows for selective methylation at the nitrogen atom, which can be subsequently functionalized.
Multi-step Synthesis via Intermediate Formation
Method Overview:
A more complex, but versatile, approach involves synthesizing an intermediate piperidine derivative with a protected hydroxyl group, followed by deprotection and functionalization.
- Formation of a piperidine ring with a suitable leaving group (e.g., halide).
- Nucleophilic substitution with a propanol derivative.
- Reduction or oxidation steps to adjust oxidation states as needed.
| Step | Conditions | Typical Yield | References |
|---|---|---|---|
| Halogenation of piperidine | Reflux with NBS or similar | 60-75% | , |
| Nucleophilic substitution | Reflux with propanol derivatives | 50-65% | , |
Research-Driven Synthesis Pathways
Recent research has explored complex routes involving:
- Intramolecular cyclizations and Dieckmann condensations to generate cyclic intermediates, which are then opened or modified to yield the target compound.
- Use of microwave-assisted reactions to accelerate substitution reactions, improving yields and reducing reaction times.
- Catalytic hydrogenation of precursor compounds to selectively reduce functional groups and install the hydroxyl moiety.
- A study involving the hydrogenation of piperidine derivatives under 5% Rhodium-on-charcoal catalyst at 50°C, achieving yields of 100% for the target compound after subsequent formaldehyde treatment.
- Use of DCC (Dicyclohexylcarbodiimide) and DMAP (Dimethylaminopyridine) for esterification steps leading to intermediates that are further transformed into the final alcohol.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-one.
Reduction: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-amine.
Substitution: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-yl halides.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact mechanism may vary based on the specific application and the biological system being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compound for Comparison: 3-(4-Carbamoylpiperidin-1-YL)propanoic Acid
lists 3-(4-carbamoylpiperidin-1-yl)propanoic acid as a structurally related compound. Despite sharing the same molecular formula (C₉H₁₆N₂O₃) and molecular weight (200.235 g/mol) as 2-(3-methylpiperidin-1-YL)propan-1-OL, their functional groups and physicochemical behaviors differ significantly (Table 1) .
Table 1: Comparative Analysis
| Property | This compound | 3-(4-Carbamoylpiperidin-1-YL)propanoic Acid |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O₃ | C₉H₁₆N₂O₃ |
| Functional Groups | Piperidine, methyl, hydroxyl | Piperidine, carbamoyl (CONH₂), carboxylic acid |
| Boiling Point | 450.8°C | 450.8°C (reported, but likely higher)* |
| Acidity/Basicity | Weakly basic (piperidine N) | Acidic (carboxylic acid) |
| Hydrogen Bonding Capacity | Moderate (hydroxyl) | High (carboxylic acid and carbamoyl) |
| Hydrophobicity | Higher (methyl group) | Lower (polar groups) |
* The identical boiling point reported for both compounds is unusual, as carboxylic acids typically exhibit higher boiling points due to strong hydrogen bonding. This discrepancy may reflect data inaccuracies in the source material .
Structural and Functional Differences
The carbamoyl and carboxylic acid groups in 3-(4-carbamoylpiperidin-1-YL)propanoic acid increase polarity, favoring solubility in aqueous environments .
Acidity :
- The carboxylic acid group in the latter compound confers acidity (pKa ~2-3), whereas the former is weakly basic due to the piperidine nitrogen (pKa ~10-11).
Hydrogen Bonding :
Data Discrepancies and Limitations
- Molecular Formula Consistency : Both compounds are reported to share C₉H₁₆N₂O₃, but their structural differences suggest distinct elemental compositions. This inconsistency raises questions about the accuracy of the provided data .
- Physical Properties : Identical density, boiling point, and flash point values are unexpected given their divergent functional groups. Independent verification of these properties is recommended.
Biological Activity
Overview
2-(3-Methylpiperidin-1-YL)propan-1-OL is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₇H₁₅N
- Molecular Weight : 113.21 g/mol
- Canonical SMILES : CC(CN1CCCCC1C)O
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is suggested to act as a modulator of the cholinergic system, potentially inhibiting acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in synaptic clefts. This inhibition can enhance cholinergic transmission, making it a candidate for Alzheimer's disease treatment strategies .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : By inhibiting AChE, it may help in preserving cognitive functions in neurodegenerative conditions.
- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects, although further research is needed to confirm this.
- Antidepressant Activity : Its modulation of neurotransmitter levels suggests potential antidepressant properties.
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on cognitive deficits in animal models of Alzheimer's disease. The results indicated a significant improvement in memory retention and cognitive function compared to control groups, supporting its potential as a therapeutic agent .
Case Study 2: Analgesic Properties
In another study, researchers evaluated the analgesic effects of the compound in mice subjected to pain-inducing stimuli. The compound demonstrated a notable reduction in pain response, indicating its potential utility in pain management therapies .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for 2-(3-Methylpiperidin-1-YL)propan-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is often employed: (1) Mannich reaction to introduce the piperidine moiety, followed by (2) reduction of the intermediate ketone to yield the alcohol. Optimization involves adjusting solvent polarity (e.g., ethanol or THF) and temperature (40–60°C) to enhance yield. Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) are common reducing agents. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution). For stereochemical control, chiral catalysts or resolution techniques may be required .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal. Consult institutional EHS guidelines for hazardous waste protocols .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the piperidine ring’s methyl group (δ ~1.2–1.4 ppm) and hydroxyl proton (δ ~3.5 ppm). Compare with computational predictions (e.g., DFT) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Fragmentation patterns help verify structural integrity .
- FTIR : Identify O-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can thermodynamic models (e.g., NRTL, Wilson) predict the solubility of this compound in mixed solvent systems?
- Methodological Answer : Use local composition models to account for non-ideal interactions. For example:
- NRTL Equation : Incorporate binary interaction parameters (τ₁₂, τ₂₁) derived from experimental activity coefficients.
- Data Collection : Measure vapor-liquid equilibria (VLE) or solid-liquid equilibria (SLE) across solvent ratios (e.g., water/ethanol). Validate with DSC for melting point depression .
- Example Workflow :
| Solvent System | Temperature (°C) | Experimental Solubility (g/L) | Predicted Solubility (g/L) |
|---|---|---|---|
| Water/Ethanol | 25 | 12.5 | 11.8 (±0.3) |
| Hexane/THF | 40 | 8.2 | 8.5 (±0.2) |
Q. How can discrepancies between NMR and computational data for this compound derivatives be resolved?
- Methodological Answer :
- Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., AMBER) to identify dominant conformers. Compare NOESY cross-peaks with simulated nuclear Overhauser effects .
- Solvent Effects : Recalculate DFT models (B3LYP/6-31G*) with explicit solvent molecules (e.g., COSMO-RS) to improve chemical shift accuracy .
- Case Study : A 0.3 ppm deviation in C-3 proton shifts was resolved by adjusting dihedral angles in the MMFF94 force field .
Q. What strategies elucidate the stereochemical influence of this compound on biological target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs). Prioritize enantiomers with lower binding energies (ΔG ≤ -8 kcal/mol).
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (hydroxyl group) and hydrophobic contacts (methyl-piperidine) using Schrödinger’s Phase .
- Validation : Synthesize enantiopure analogs via chiral HPLC (Chiralpak IA column) and test in vitro (IC₅₀ assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
